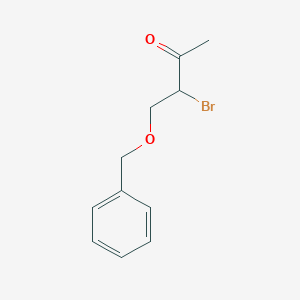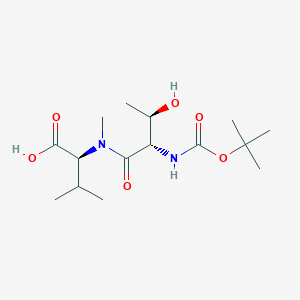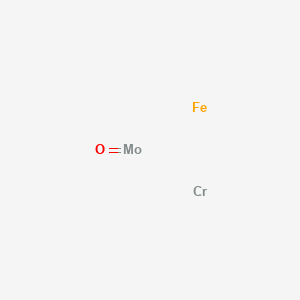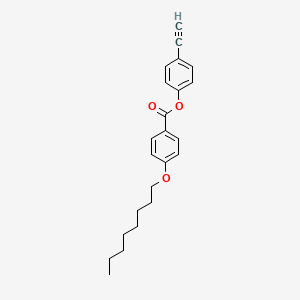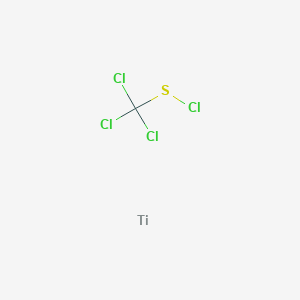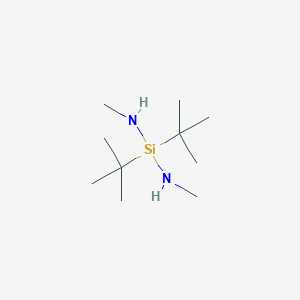![molecular formula C21H27NO4S B12559031 1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene CAS No. 142957-97-9](/img/structure/B12559031.png)
1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes This compound is characterized by the presence of butoxy groups, a methylphenylsulfanyl group, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene typically involves multiple steps. One common method includes the following steps:
Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The butoxy and sulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product is the corresponding amine.
Substitution: Products depend on the substituents introduced, such as alkylated or acylated derivatives.
Applications De Recherche Scientifique
1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfanyl group can form covalent bonds with proteins, affecting their function. The butoxy groups may influence the compound’s solubility and cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dibutoxy-2,3-di(4-pyridyl)-8,11,15,18,22,25-hexakis(hexyl)phthalocyaninato zinc: This compound forms intermolecular zinc-nitrogen coordinated species and self-assembles to form a coordination polymer.
2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Uniqueness
1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene is unique due to its combination of butoxy, sulfanyl, and nitro groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
142957-97-9 |
|---|---|
Formule moléculaire |
C21H27NO4S |
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
1,4-dibutoxy-2-(4-methylphenyl)sulfanyl-5-nitrobenzene |
InChI |
InChI=1S/C21H27NO4S/c1-4-6-12-25-19-15-21(27-17-10-8-16(3)9-11-17)20(26-13-7-5-2)14-18(19)22(23)24/h8-11,14-15H,4-7,12-13H2,1-3H3 |
Clé InChI |
DADXOVCKOAAVPW-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC(=C(C=C1[N+](=O)[O-])OCCCC)SC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-](/img/structure/B12558949.png)

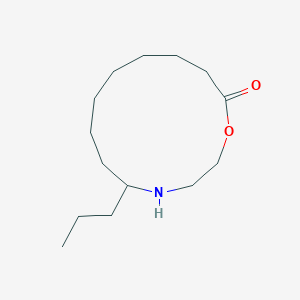

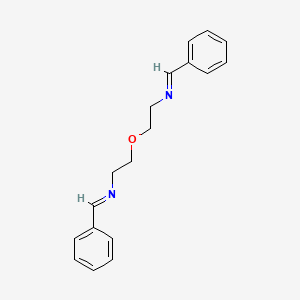
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl-](/img/structure/B12558981.png)
